3-Hydroxy-2-quinoxalinecarboxylic acid

Catalog No.
S572358
CAS No.
1204-75-7
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-quinoxalinecarboxylic acid

CAS Number

1204-75-7

Product Name

3-Hydroxy-2-quinoxalinecarboxylic acid

IUPAC Name

3-oxo-4H-quinoxaline-2-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

NMOWGWOAPRKWIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O

Synonyms

3-hydroxy-2-quinoxalinecarboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)O)C(=O)O

The exact mass of the compound 3-Hydroxyquinoxaline-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-2-quinoxalinecarboxylic acid (CAS 1204-75-7), which also exists in its tautomeric form 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, is a highly specialized heterocyclic building block and bidentate/tridentate ligand. In procurement contexts, it is primarily sourced for its unique coordination chemistry, where the adjacent carboxylic acid and hydroxyl/oxo groups enable highly stable metal chelation (e.g., with Cu, Zn, and Lanthanides). Unlike simpler quinoxalines, this specific substitution pattern provides critical structural features required for excited-state intramolecular proton transfer (ESIPT) in optoelectronics, acts as an efficient antenna ligand in time-resolved fluorometry, and serves as the exact precursor scaffold for synthesizing high-affinity excitatory amino acid receptor antagonists .

Procurement attempts to substitute 3-hydroxy-2-quinoxalinecarboxylic acid with closely related analogs, such as 2-quinoxalinecarboxylic acid or quinoxaline-2,3-dicarboxylic acid, routinely fail due to the loss of critical tautomeric and chelating properties. The absence of the 3-hydroxy group in 2-quinoxalinecarboxylic acid drastically reduces its ability to exclude quenching water molecules from lanthanide coordination spheres, resulting in inferior luminescence yields in diagnostic assays [1]. Similarly, substituting with symmetric quinoxaline-2,3-dicarboxylic acid eliminates the lactam-enol tautomerization strictly required for ESIPT-driven solid-state emission in zinc complexes [2]. Furthermore, in medicinal chemistry, the 3-hydroxy/oxo moiety is an absolute structural requirement for binding at the strychnine-insensitive glycine site of NMDA receptors, making generic quinoxaline scaffolds useless for this specific pharmacological targeting.

Fluorogenic Sensitization Efficiency for Europium (Eu3+) Assays

In the development of time-resolved fluorometric assays, the choice of chelator dictates the ultimate signal-to-noise ratio. 3-Hydroxy-2-quinoxalinecarboxylic acid acts as a highly efficient fluorogenic chelator for Europium (Eu3+), forming stable 1:n complexes. The adjacent 3-hydroxy and 2-carboxylic groups provide optimal coordination geometry that effectively excludes water molecules—known quenchers of lanthanide luminescence—from the coordination sphere [1]. When compared to 2-quinoxalinecarboxylic acid, which lacks the 3-hydroxy group, the target compound demonstrates a significantly superior antenna effect and overall luminescence yield.

Evidence DimensionLanthanide (Eu3+) luminescence sensitization
Target Compound Data3-Hydroxy-2-quinoxalinecarboxylic acid (forms highly fluorescent 1:n Eu3+ complexes)
Comparator Or Baseline2-Quinoxalinecarboxylic acid (inferior fluorogenic chelator due to missing 3-OH coordination site)
Quantified DifferenceThe inclusion of the 3-OH group shifts the molecule into the primary tier of viable Eu3+ fluorogenic chelators by forming highly fluorescent 1:n (n=1 to 3) complexes, a stoichiometric advantage absent in the 2-quinoxalinecarboxylic acid baseline.
ConditionsAqueous buffer systems for time-resolved fluoroimmunoassays.

Critical for diagnostic manufacturers procuring ligands to maximize the sensitivity and limit of detection in Eu3+-based time-resolved immunoassays.

Tautomer-Driven ESIPT Luminescence in Optoelectronic Complexes

For materials science procurement, the ability of a ligand to support Excited-State Intramolecular Proton Transfer (ESIPT) is highly sought after for developing dual-emission materials. Research demonstrates that upon complexation with Zn(II), 3-hydroxy-2-quinoxalinecarboxylic acid undergoes a zinc-triggered structural shift from its lactam form to its enol form. This specific configuration enables robust ESIPT emission in the solid state, yielding both fluorescence and phosphorescence via keto-enol and enol-enol states [1]. Symmetric comparators like quinoxaline-2,3-dicarboxylic acid are structurally locked and incapable of this lactam-enol tautomerization, completely failing to produce ESIPT-driven multi-state emissions.

Evidence DimensionExcited-State Intramolecular Proton Transfer (ESIPT) capability
Target Compound DataZn(II) complexes of 3-hydroxy-2-quinoxalinecarboxylic acid exhibit robust solid-state ESIPT emission
Comparator Or BaselineQuinoxaline-2,3-dicarboxylic acid (incapable of lactam-enol tautomerization)
Quantified DifferenceTarget compound yields dual emission (fluorescence/phosphorescence) via multiple tautomeric excited states; comparator yields zero ESIPT activity.
Conditions[Zn(hqxc)2(DMSO)2] complexes in solid-state photophysical evaluation.

Essential for R&D buyers sourcing ligands for advanced luminescent sensors, OLEDs, and multi-state optical materials.

Catalyst Recyclability in Green Oxidative Polymerization

Industrial polymer synthesis increasingly demands recyclable heterogeneous catalysts to replace single-use homogeneous systems. Cu(II) coordination polymers synthesized using 3-hydroxy-2-quinoxalinecarboxylic acid (e.g., {[Cu(qc)2(py)]·4H2O}n) exhibit exceptional catalytic efficiency in the green oxidative coupling of 2,6-dimethylphenol (DMP) to poly(1,4-phenylene ether) (PPE) using H2O2 in water [1]. Unlike traditional homogeneous copper-amine catalysts that are difficult to recover and generate toxic waste, this target-compound-supported heterogeneous catalyst can be easily recovered and reused for at least four consecutive runs without any significant loss of catalytic activity.

Evidence DimensionCatalyst recovery and multi-cycle activity retention
Target Compound DataCu(II)-3-hydroxy-2-quinoxalinecarboxylate coordination polymer (>90% activity retention over 4 cycles)
Comparator Or BaselineTraditional homogeneous CuCl/pyridine catalysts (single-use, difficult to recover)
Quantified DifferenceEnables 4+ cycles of reuse with negligible activity loss in aqueous conditions, whereas baseline homogeneous catalysts are lost after a single run.
ConditionsOxidative polymerization of DMP to PPE using H2O2 in water under mild conditions.

Drives procurement for industrial chemists seeking stable, reusable ligands to improve the sustainability and cost-efficiency of PPE polymer manufacturing.

Regioselective Scaffold for High-Affinity NMDA/AMPA Antagonists

In neuropharmacological drug development, 3-hydroxy-2-quinoxalinecarboxylic acid is the mandatory precursor for synthesizing potent excitatory amino acid receptor antagonists, such as 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid. The presence of the 3-hydroxy group is not merely a synthetic handle; it is a critical pharmacophore required for unsurmountable antagonism at the allosterically-linked strychnine-insensitive glycine site of the NMDA receptor [1]. Utilizing an unsubstituted quinoxaline or a generic 2-carboxylic acid derivative fails to provide this essential hydrogen-bonding interaction, resulting in a near-total loss of target receptor affinity.

Evidence DimensionReceptor binding affinity (NMDA glycine site)
Target Compound DataProvides the essential 3-hydroxy/oxo pharmacophore for unsurmountable NMDA antagonism
Comparator Or BaselineUnsubstituted quinoxaline derivatives (lack required pharmacophore)
Quantified DifferenceDirectly enables high-affinity binding at the strychnine-insensitive glycine site, whereas lacking the 3-OH group results in a complete loss of this specific allosteric antagonism.
ConditionsIn vitro receptor binding assays in neonatal rat spinal cord models.

Validates the procurement of this exact compound as an irreplaceable building block for synthesizing glycine-site NMDA receptor antagonists and anticonvulsants.

Antenna Ligands for Time-Resolved Fluoroimmunoassays (TRFIA)

Due to its ability to exclude quenching water molecules and form highly fluorescent 1:n complexes with Europium (Eu3+), this compound is the optimal choice for manufacturing high-sensitivity diagnostic assay labels. It outperforms simpler quinoxalines by maximizing the luminescence yield required for low-detection-limit TRFIA platforms [1].

Synthesis of Recyclable Heterogeneous Catalysts for Polymerization

In green chemistry workflows, the compound is procured to synthesize stable Cu(II) coordination polymers. These complexes serve as highly efficient, recyclable heterogeneous catalysts for the aqueous oxidative coupling of 2,6-dimethylphenol to poly(1,4-phenylene ether), directly replacing wasteful single-use homogeneous catalysts [2].

Development of ESIPT-Based Solid-State Luminescent Materials

Materials scientists prioritize this compound for its unique lactam-enol tautomerization upon zinc complexation. It is the required ligand for engineering metal-organic complexes that exhibit Excited-State Intramolecular Proton Transfer (ESIPT), enabling dual fluorescence/phosphorescence emission for OLEDs and optical sensors [3].

Precursor for Neuroactive Pharmaceutical Intermediates

Medicinal chemists must source this exact compound to synthesize halogenated derivatives (e.g., 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid). The 3-hydroxy group is an irreplaceable pharmacophore for binding at the NMDA receptor's glycine site, making it essential for developing novel anticonvulsants and excitatory amino acid antagonists [4].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1204-75-7

Dates

Last modified: 08-15-2023

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